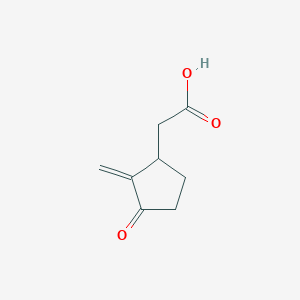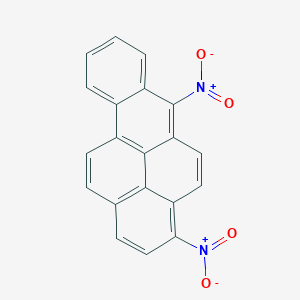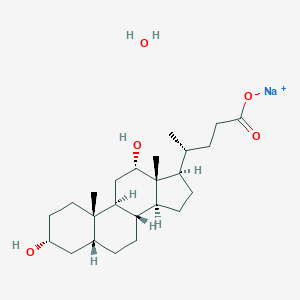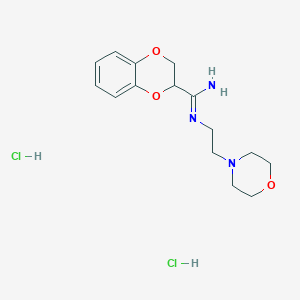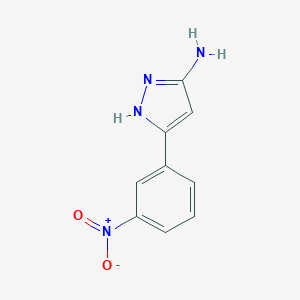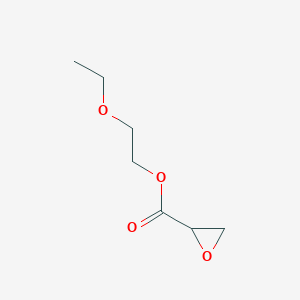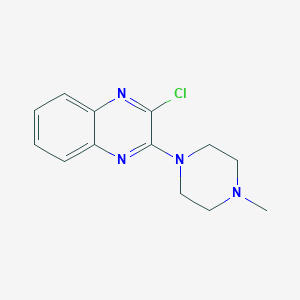
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Übersicht
Beschreibung
Synthesis and Antimicrobial Activity of Quinoxaline Derivatives
The study presented in paper focuses on the synthesis of new quinoxaline derivatives with potential antimicrobial properties. The core structure of 2-Chloro-3-methylquinoxaline was modified by replacing the chlorine atom at the C-2 position with an ether linkage. This modification aimed to optimize antimicrobial activity by creating new Schiff bases containing quinoxaline moieties. The synthesized compounds were tested for their antimicrobial efficacy, and their structures were confirmed through elemental and spectral data analysis.
Molecular Structure and Adenosine Receptor Antagonism
In paper , the focus shifts to the synthesis of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, which were tested as antagonists for adenosine receptors. The study explored the structure-activity relationships of these compounds, confirming the importance of specific functional groups for receptor-ligand interactions. Molecular docking simulations were used to model the antagonist-receptor interactions, providing insights into the binding modes of these quinoxaline derivatives.
Antiproliferative Quinolines with Quinoxaline Moieties
The research in paper describes the design and synthesis of 2-anilinoquinolines with a 3-(4-methylpiperazin-1-yl)propoxy moiety at the C5 position of quinoline. These compounds were evaluated for their antiproliferative activities against a panel of 60 cancer cell lines. The results showed that these compounds had potent and broad-spectrum antiproliferative activities, with some derivatives exhibiting stronger effects than the reference compound gefitinib. The most potent compounds were also screened against a panel of oncogenic kinases, revealing selective inhibitory effects.
Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)-quinoxalines
Paper reports on the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids. The study produced various derivatives, including amino, bromo, chloro, and other functional groups. These compounds were synthesized for the first time and could serve as precursors for further chemical transformations.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline, the studies do provide insights into the reactivity and potential biological activities of quinoxaline derivatives. The antimicrobial and antiproliferative activities suggest that these compounds have significant interactions with biological systems, which could be attributed to their chemical structures and the presence of specific substituents.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline and its derivatives have shown potential as anticancer agents. The derivatives with certain substituents demonstrated significant levels of anticancer activity, indicating the promise of these compounds in drug development for cancer treatment. Furthermore, specific compounds with N-methylpiperazine substituents displayed promising activity against a wide range of cancer lines, suggesting their potential as leading compounds for further study and development as new anticancer agents (Konovalenko et al., 2022), (Mamedov et al., 2022).
Histamine Receptor Research
The compound has been identified as a lead structure for H4 receptor ligands. Exploration of its structure-activity relationship led to the identification of potent H4 receptor ligands with nanomolar affinities. These ligands displayed significant anti-inflammatory properties in in vivo studies, indicating their potential therapeutic benefits (Smits et al., 2008), (Smits et al., 2008).
Serotonin Receptor Research
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline was identified as a ligand that can discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors at the orthosteric binding site. This finding provides novel molecular tools for studying 5-HT3 receptor subtypes and could help elucidate their physiological roles, representing a significant advancement in receptor research (Thompson et al., 2013).
Antimicrobial Activity
Derivatives of 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline have been synthesized and shown to possess optimized antimicrobial activity. These new compounds have been evaluated for their antimicrobial properties, adding to the compound's potential applications in treating microbial infections (Singh et al., 2010).
Eigenschaften
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVTQDGTKEXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640663 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
CAS RN |
155584-74-0 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




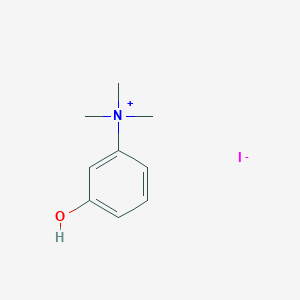
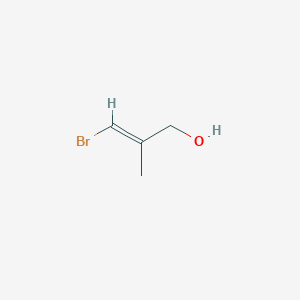
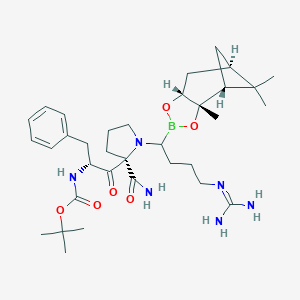
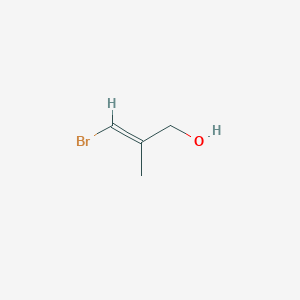
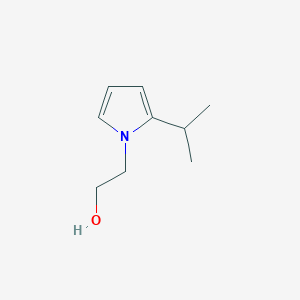
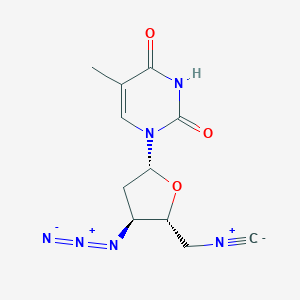
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
